Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate
Overview
Description
Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is an organic compound with the molecular formula C13H11BrN2O3 It is a derivative of benzoate, featuring a bromopyrimidine moiety attached to the benzoate structure
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and properties. Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is soluble in most organic solvents, but almost insoluble in water , which could affect its absorption and distribution in the body.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of a compound. This compound should be stored at room temperature, away from heat sources and open flames .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate typically involves the reaction of 3-hydroxybenzoic acid with 5-bromopyrimidine-2-ol in the presence of a suitable esterification agent. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzoate moiety can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of 3-(5-bromopyrimidin-2-yloxy)benzoic acid.
Reduction: Formation of 3-(5-bromopyrimidin-2-yloxy)benzyl alcohol.
Scientific Research Applications
Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Comparison with Similar Compounds
Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate can be compared with other similar compounds such as:
Ethyl 3-(5-chloropyrimidin-2-yloxy)benzoate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and binding properties.
Ethyl 3-(5-fluoropyrimidin-2-yloxy)benzoate: Contains a fluorine atom, potentially leading to different electronic effects and biological activity.
Ethyl 3-(5-iodopyrimidin-2-yloxy)benzoate: The presence of iodine can influence the compound’s steric and electronic properties, making it unique in its interactions.
Properties
IUPAC Name |
ethyl 3-(5-bromopyrimidin-2-yl)oxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3/c1-2-18-12(17)9-4-3-5-11(6-9)19-13-15-7-10(14)8-16-13/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTNLMWLGKYQTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OC2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695133 | |
Record name | Ethyl 3-[(5-bromopyrimidin-2-yl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086397-54-7 | |
Record name | Ethyl 3-[(5-bromopyrimidin-2-yl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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